2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid
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Overview
Description
2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of an azetidine ring, a phenol group, and a trifluoroacetic acid moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: Halogenation and alkylation reactions can occur at the phenol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) and alkylation using alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated phenols.
Scientific Research Applications
2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The trifluoroacetic acid moiety can influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)-2-methoxyacetic acid, trifluoroacetic acid
- Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid
Uniqueness
2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid is unique due to the presence of the chloro and methyl groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13ClF3NO3 |
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Molecular Weight |
311.68 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-chloro-4-methylphenol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H12ClNO.C2HF3O2/c1-6-2-8(7-4-12-5-7)10(13)3-9(6)11;3-2(4,5)1(6)7/h2-3,7,12-13H,4-5H2,1H3;(H,6,7) |
InChI Key |
HDKUVGKTWXXNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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